

# Application Notes and Protocols: Antifungal Susceptibility Testing of PF-1163B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-1163B

Cat. No.: B15563497

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-1163B** is a depsipeptide antifungal agent isolated from *Penicillium* sp.[1][2]. It functions by inhibiting ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane[1][2]. Specifically, **PF-1163B** is a known inhibitor of C-4 methyl oxidase (ERG25p), an enzyme that catalyzes a key step in the conversion of lanosterol to ergosterol[3]. This document provides a detailed protocol for determining the *in vitro* antifungal activity of **PF-1163B** using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[4][5][6] This standardized procedure is essential for evaluating its efficacy against various fungal pathogens and for ensuring inter-laboratory reproducibility of results.[7]

## Principle of the Method

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8] The procedure involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of **PF-1163B** in a 96-well microtiter plate.[7][8] Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a substantial (typically  $\geq 50\%$ ) reduction in fungal growth compared to a drug-free growth control well.[7]

## Materials and Reagents

- **PF-1163B** (powder form)[[1](#)]
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate
- 3-(N-morpholino)propanesulfonic acid (MOPS) buffer
- Sterile 96-well, U-bottom microtiter plates[[9](#)]
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- 0.5 McFarland turbidity standard
- Fungal isolates (e.g., *Candida albicans*, *Cryptococcus neoformans*)
- Sabouraud Dextrose Agar (SDA)
- Sterile pipettes and reservoirs
- Incubator (35°C)

## Experimental Protocol

### Preparation of PF-1163B Stock Solution

- Solubilization: Accurately weigh the **PF-1163B** powder. Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Note: **PF-1163B** is soluble in acetonitrile and can be provided as an oil formulation.[[1](#)]
- Working Solution: Perform an intermediate dilution of the stock solution in RPMI 1640 medium to create the working solution. This solution should be twice the highest final concentration desired in the assay.

### Inoculum Preparation

- Fungal Culture: Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Colony Suspension: Select several distinct colonies (3-5) and suspend them in 5 mL of sterile saline.
- Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately  $1-5 \times 10^6$  CFU/mL for yeast.<sup>[8]</sup>
- Final Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL.<sup>[9]</sup>

## Microtiter Plate Preparation and Inoculation

- Medium Dispensing: Dispense 100  $\mu$ L of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
- Drug Dilution: Add 200  $\mu$ L of the **PF-1163B** working solution to well 1. Perform a serial twofold dilution by transferring 100  $\mu$ L from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100  $\mu$ L from well 10. This creates a range of drug concentrations.
- Controls:
  - Growth Control (Well 11): Contains 100  $\mu$ L of drug-free RPMI medium.
  - Sterility Control (Well 12): Contains 200  $\mu$ L of drug-free, uninoculated RPMI medium.
- Inoculation: Add 100  $\mu$ L of the final fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200  $\mu$ L and dilutes the **PF-1163B** concentrations to the desired final testing range.

## Incubation and Reading

- Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

- Reading the MIC: After incubation, determine the MIC by visually comparing the growth in each well to the growth control (well 11). The MIC is the lowest concentration of **PF-1163B** that results in a prominent decrease in turbidity ( $\geq 50\%$  growth inhibition).

## Data Presentation: In Vitro Activity of **PF-1163B**

The following tables summarize the reported in vitro activity of **PF-1163B** against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of **PF-1163B** against *Candida albicans*

| Fungal Strain                      | Condition      | PF-1163B MIC (µg/mL) | Fluconazole MIC (µg/mL) | PF-1163B + Fluconazole MIC (µg/mL) |
|------------------------------------|----------------|----------------------|-------------------------|------------------------------------|
| <i>Candida albicans</i>            | Standard       | 32                   | -                       | -                                  |
| Azole-Resistant <i>C. albicans</i> | Synergism Test | -                    | 2                       | 0.0016                             |

Data sourced from Cayman Chemical product information sheet.[\[1\]](#)

Table 2: Inhibitory Concentration (IC50) of **PF-1163B**

| Target Pathway       | Fungal Species          | IC50     |
|----------------------|-------------------------|----------|
| Ergosterol Synthesis | <i>Candida albicans</i> | 34 ng/mL |

Data sourced from Cayman Chemical product information sheet.[\[1\]](#)

## Visualizations

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the broth microdilution antifungal susceptibility test.

## Proposed Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition

**PF-1163B** inhibits the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.<sup>[10][11][12]</sup> The pathway involves numerous enzymatic steps, with key enzymes like lanosterol 14- $\alpha$ -demethylase (targeted by azoles) and C-4 methyl oxidase (ERG25p) being prime targets for antifungal drugs.<sup>[3][13][14]</sup> **PF-1163B** specifically targets ERG25p, disrupting the pathway and leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.<sup>[3][15]</sup>



[Click to download full resolution via product page](#)

Caption: **PF-1163B** inhibits the ERG25p enzyme in the fungal ergosterol pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. PF1163A and B, new antifungal antibiotics produced by *Penicillium* sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. davidmoore.org.uk [davidmoore.org.uk]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 12. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Antifungal Susceptibility Testing of PF-1163B]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563497#antifungal-susceptibility-testing-protocol-for-pf-1163b>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)